

2-Hydroxy-3-pentanone CAS number and properties

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Compound of Interest

Compound Name: 2-Hydroxy-3-pentanone

Cat. No.: B3272617

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An In-depth Technical Guide to **2-Hydroxy-3-pentanone**

Introduction

2-Hydroxy-3-pentanone, also known as 3-Pentanone-2-ol, is an organic compound belonging to the acyloin class.^[1] Acyloins are alpha-hydroxy ketones, characterized by a hydroxyl group adjacent to a carbonyl group. This structural motif imparts unique reactivity and makes **2-hydroxy-3-pentanone** a molecule of interest in various chemical contexts. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, safety, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

A clear identification is fundamental for any chemical compound in a research and development setting.

- Chemical Name: **2-Hydroxy-3-pentanone**
- Synonyms: 3-Pentanone, 2-hydroxy-; 3-Pentanone-2-ol^{[2][3][4]}
- CAS Number: 5704-20-1^{[2][3][4][5][6]}
- Molecular Formula: C₅H₁₀O₂^{[2][5][6][7]}

- Molecular Weight: 102.13 g/mol [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The structural arrangement of **2-Hydroxy-3-pentanone** is key to its chemical behavior. It features a five-carbon chain with a ketone group at the third carbon and a hydroxyl group at the second.

Caption: 2D structure of **2-Hydroxy-3-pentanone**.

Physicochemical Properties

The physical and chemical properties of **2-Hydroxy-3-pentanone** dictate its behavior in various systems and are crucial for designing experimental protocols, including purification, formulation, and synthesis.

Property	Value	Source(s)
Boiling Point	153 °C at 760 mmHg	[5]
Melting Point	2.5 °C (estimate)	[5]
Density	0.962 g/cm ³	[5]
Flash Point	53.8 °C	[5] [7]
Water Solubility	300 g/L (Predicted)	[1]
logP (Octanol/Water)	-0.07 to 0.56 (Predicted)	[1] [5]
Vapor Pressure	1.26 mmHg at 25 °C	[5]
Refractive Index	1.418	[5] [7]
pKa (Strongest Acidic)	13.03 to 13.72 (Predicted)	[1] [5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. For **2-Hydroxy-3-pentanone**, various spectroscopic data are publicly available.

- Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns crucial for structural elucidation and identification in complex mixtures. The National Institute of Standards and Technology (NIST) WebBook is a primary resource for this data.[2][6]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra can be found, which help in identifying the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) stretches.[6]
- Gas Chromatography (GC): Retention indices for both polar and non-polar columns are documented, which are vital for chromatographic method development and compound identification.[3]

Synthesis and Reactivity

2-Hydroxy-3-pentanone, as an α -hydroxy ketone, can be synthesized through various organic reactions. One common approach is the acyloin condensation or related reactions involving the coupling of acyl groups. The literature suggests synthesis routes starting from precursors like pentan-3-one, using reagents such as [bis(acetoxy)iodo]benzene in methanol or through reactions involving potassium hydroxide or sulfuric acid in methanol.[5]

Its chemical reactivity is dominated by the two functional groups. The hydroxyl group can undergo esterification and etherification, while the ketone can be involved in reactions like reduction, oxidation, and condensation. The proximity of these two groups can also lead to unique intramolecular reactions.

Applications in Research and Industry

While specific large-scale industrial applications for **2-Hydroxy-3-pentanone** are not extensively documented, its structural isomer, 3-hydroxy-2-pentanone, is noted for its use as a flavoring agent and as an intermediate in the pharmaceutical and fragrance industries.[9][10] Given its classification as an acyloin, **2-Hydroxy-3-pentanone** serves as a valuable building block in organic synthesis. Its potential applications could mirror those of other α -hydroxy ketones, including:

- Chiral Building Block: As a chiral molecule (when resolved into its enantiomers), it can be used in asymmetric synthesis to produce enantiomerically pure pharmaceuticals.

- Precursor for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds.
- Photochemical Applications: The α -hydroxy ketone moiety is a known photoinitiator, suggesting potential use in polymer chemistry.

Safety and Handling

Proper handling of **2-Hydroxy-3-pentanone** is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).^[6]

Hazard Class	GHS Code	Description
Flammable liquids	H226	Flammable liquid and vapor
Skin corrosion/irritation	H315	Causes skin irritation
Serious eye damage/eye irritation	H319	Causes serious eye irritation
Specific target organ toxicity, single exposure	H335	May cause respiratory irritation

Handling Precautions:

- Keep away from heat, sparks, open flames, and hot surfaces.^{[11][12]} No smoking.
- Use in a well-ventilated area and avoid breathing vapor or mist.^{[11][12]}
- Wear protective gloves, protective clothing, and eye/face protection.^[12]
- Use explosion-proof electrical equipment and take measures to prevent the buildup of electrostatic charge.^[11]

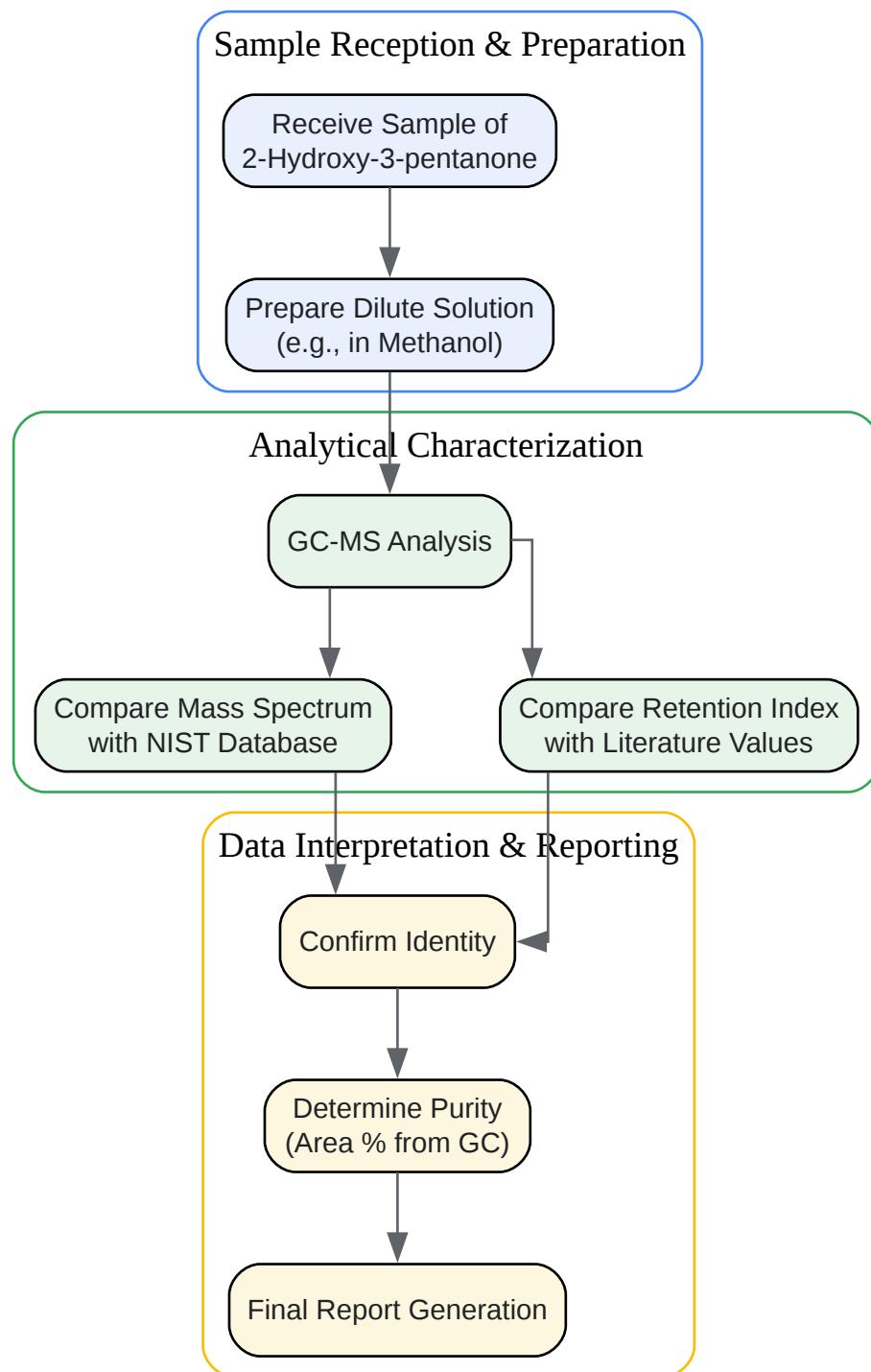
First-Aid Measures:

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.^[11]

- Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[11]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Conceptual Experimental Workflow: Characterization

The following workflow outlines a standard procedure for the identity and purity confirmation of a supplied sample of **2-Hydroxy-3-pentanone**.

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Caption: Workflow for the characterization of **2-Hydroxy-3-pentanone**.

Methodology:

- Sample Preparation: A stock solution of the test sample is prepared by dissolving a known mass in a suitable volatile solvent like methanol. A dilute working solution is then prepared for injection.
- GC-MS Analysis: The sample is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
 - Causality: GC is chosen for its ability to separate volatile compounds. The choice of a standard non-polar column (like DB-1) allows for comparison with a wide range of literature retention indices.^[3] MS provides mass fragmentation data, which acts as a chemical fingerprint.
- Identity Confirmation:
 - The mass spectrum of the major peak is compared against a reference spectrum from an authoritative database, such as the NIST Mass Spectrometry Data Center.^{[2][6]} A match confirms the molecular structure.
 - The calculated retention index of the peak is compared with documented values.^[3] This provides an orthogonal confirmation of identity.
- Purity Assessment: The purity of the sample is estimated based on the relative peak area of the main component in the gas chromatogram (assuming similar response factors for any minor impurities).
- Reporting: A comprehensive report is generated, detailing the analytical conditions, the results of the identity confirmation, and the estimated purity.

Conclusion

2-Hydroxy-3-pentanone is a well-characterized α -hydroxy ketone with defined physicochemical properties and spectroscopic signatures. While its direct large-scale applications are not as prominent as some of its isomers, its chemical structure makes it a valuable compound for synthetic chemistry. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in a research and development environment.

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